molecular formula C16H20S4Sn2 B12439977 trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

Katalognummer: B12439977
Molekulargewicht: 578.0 g/mol
InChI-Schlüssel: AALBFWIQZHNHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This particular compound features a unique tetrathiatetracyclo structure, which includes four sulfur atoms and a highly conjugated system of double bonds.

Vorbereitungsmethoden

The synthesis of trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane involves multiple steps. One common approach is to start with a precursor molecule such as 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene . The bromine atoms are then replaced with trimethylstannyl groups through a substitution reaction using trimethylstannyl reagents under controlled conditions.

Analyse Chemischer Reaktionen

Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with cellular components.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism by which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrathiatetracyclo structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane include:

These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of trimethylstannyl groups and the tetrathiatetracyclo structure in this compound makes it particularly valuable for specialized research and industrial applications.

Eigenschaften

Molekularformel

C16H20S4Sn2

Molekulargewicht

578.0 g/mol

IUPAC-Name

trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

InChI

InChI=1S/C10H2S4.6CH3.2Sn/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10;;;;;;;;/h1-2H;6*1H3;;

InChI-Schlüssel

AALBFWIQZHNHOG-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C4=C(S3)C=C(S4)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.